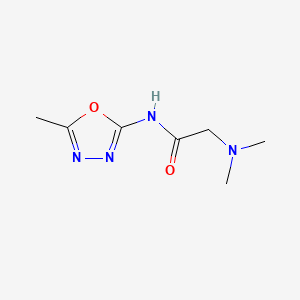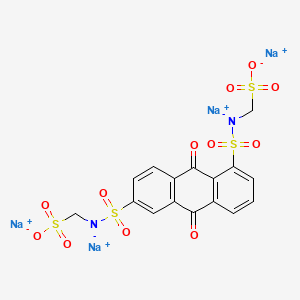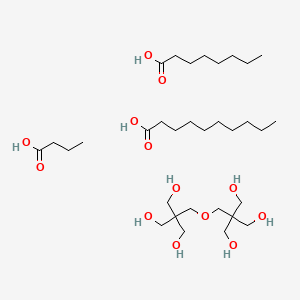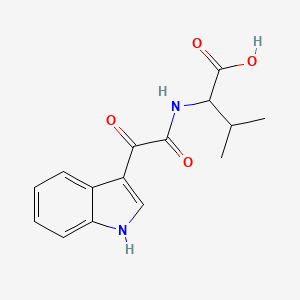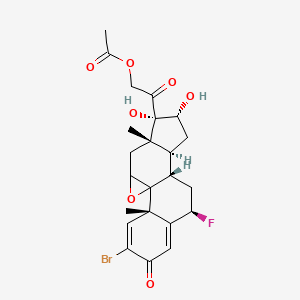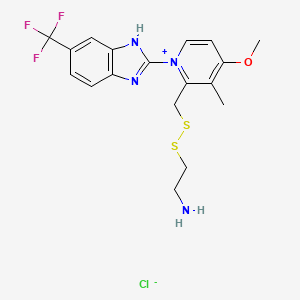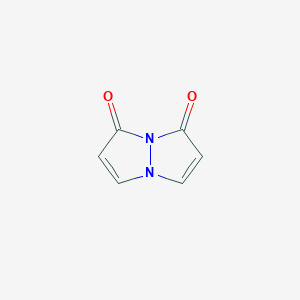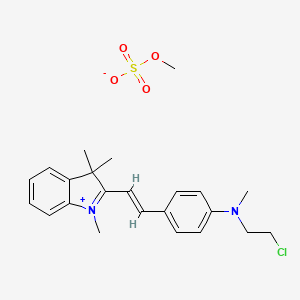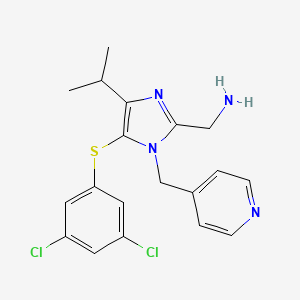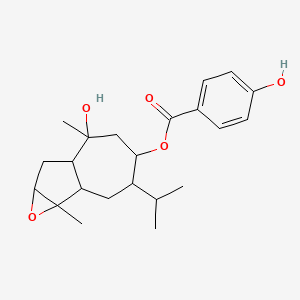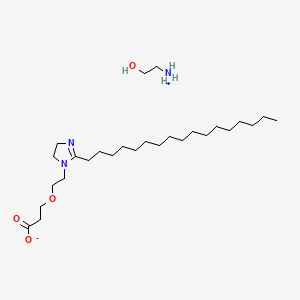![molecular formula C42H42N2O3 B12710690 2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 94088-63-8](/img/structure/B12710690.png)
2'-(Dibenzylamino)-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound characterized by its spiro structure, which consists of two cyclic systems connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multi-step organic reactions. One common approach is the Suzuki cross-coupling reaction, which is used to form the spirocyclic core. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include solvents such as chlorobenzene or o-dichlorobenzene and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of high-throughput screening and automation can also play a role in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mécanisme D'action
The mechanism of action of 2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular signaling pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9′-xanthene]: Known for its use in organic electronics and as a non-fullerene acceptor.
Spiro[acridine-9,9′-xanthene]: Utilized in the development of thermally activated delayed fluorescence (TADF) materials.
Spiro[cyclohexane-1,1’-isobenzofuran]: Explored for its potential in synthetic organic chemistry.
Uniqueness
2’-(Dibenzylamino)-6’-(dibutylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
94088-63-8 |
|---|---|
Formule moléculaire |
C42H42N2O3 |
Poids moléculaire |
622.8 g/mol |
Nom IUPAC |
2'-(dibenzylamino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C42H42N2O3/c1-3-5-25-43(26-6-4-2)34-21-23-37-40(28-34)46-39-24-22-33(27-38(39)42(37)36-20-14-13-19-35(36)41(45)47-42)44(29-31-15-9-7-10-16-31)30-32-17-11-8-12-18-32/h7-24,27-28H,3-6,25-26,29-30H2,1-2H3 |
Clé InChI |
NKALOPUGCTYSOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



